molecular formula C9H11ClN2O B8758750 2-chloro-3-(oxan-4-yl)pyrazine

2-chloro-3-(oxan-4-yl)pyrazine

Cat. No.: B8758750
M. Wt: 198.65 g/mol
InChI Key: BCISXGFGFNPTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-(oxan-4-yl)pyrazine is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a tetrahydro-2H-pyran-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(oxan-4-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-chloro-3-(oxan-4-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tetrahydro-2H-pyran-4-yl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(oxan-4-yl)pyrazine is unique due to its specific combination of a pyrazine ring and a tetrahydro-2H-pyran-4-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-3-(oxan-4-yl)pyrazine

InChI

InChI=1S/C9H11ClN2O/c10-9-8(11-3-4-12-9)7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2

InChI Key

BCISXGFGFNPTSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of copper(I) iodide (0.066 g, 0.35 mmol), Pd(dppf)Cl2 (0.14 g, 0.18 mmol), and 2,3-dichloropyrazine (0.52 g, 3.50 mmol) in DMA (3 mL) was placed under argon atmosphere using 3 evacuation/backfill cycles. A solution of (tetrahydro-2H-pyran-4-yl)zinc(II) iodide (about 3.50 mmol, prepared in example 6, step 1) was added dropwise via syringe and the mixture was heated to 80° C. for 4 h, then cooled to RT. Ethyl acetate and saturated aqueous ammonium chloride were added, the resulting layers were separated, and the organic layer was washed with water (2×), brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give an oil. The oil was purified by silica gel chromatography to give 2-chloro-3-(tetrahydro-2H-pyran-4-yl)pyrazine (0.20 g, 1.03 mmol, 29% yield) as a light yellow solid.
Name
(tetrahydro-2H-pyran-4-yl)zinc(II) iodide
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
copper(I) iodide
Quantity
0.066 g
Type
catalyst
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Three

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